Methyl 5-amino-2-hydroxybenzoate
Overview
Description
“Methyl 5-amino-2-hydroxybenzoate” is a chemical compound with the molecular formula C8H9NO3 . It is also known by other names such as “Methyl 5-aminosalicylate” and "5-Amino-2-hydroxybenzoic acid methyl ester" .
Synthesis Analysis
The compound is synthesized by refluxing 2-amino-5-hydroxybenzoic acid in methanol . The reaction lasts for 10 hours, resulting in the formation of Methyl 2-amino-5-hydroxybenzoate .Molecular Structure Analysis
The molecular structure of the compound is determined by single crystal X-ray diffraction . It crystallizes in the orthorhombic space group P212121 . The molecule contains a total of 21 bonds, including 12 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, and 6 aromatic bonds .Chemical Reactions Analysis
Density functional theory (DFT) is used to compute HOMO–LUMO energy levels, predict the reactivity of substituents (NH2 and OH), and determine the nucleophilic character of these two groups . The orientation and nature of substituents on benzene favor the formation of a stable six-membered ring via hydrogen bonding .Physical And Chemical Properties Analysis
The compound has a molecular weight of 167.16 g/mol . Other computed properties include a Hydrogen Bond Donor Count of 2, a Hydrogen Bond Acceptor Count of 4, and a Rotatable Bond Count of 2 .Scientific Research Applications
Crystal Structure Analysis
Methyl 5-amino-2-hydroxybenzoate: has been studied for its crystal structure, which is crucial for understanding its chemical behavior. It crystallizes in the orthorhombic space group P212121, with specific lattice parameters . This detailed structural information is vital for computational modeling and predicting the reactivity of its substituents.
Computational Chemistry
The compound’s HOMO–LUMO energy levels have been computed using Density Functional Theory (DFT), which helps in predicting its reactivity . This is particularly useful in designing new molecules for pharmaceuticals or materials science.
Intermolecular Interaction Studies
Hirshfeld surface analysis has been employed to gain insight into the intermolecular interactions within the crystal structure of Methyl 5-amino-2-hydroxybenzoate . This analysis is essential for understanding the compound’s stability and behavior in different environments.
Nucleophilic Character Determination
The nucleophilic character of the NH2 and OH groups in Methyl 5-amino-2-hydroxybenzoate has been determined, which is significant for its applications in synthetic chemistry, where it can act as a nucleophile in various reactions .
Flavoring and Fragrance Industry
Derivatives of 2-Aminobenzoic acid, like Methyl 5-amino-2-hydroxybenzoate , have been extensively used in flavoring food and drugs due to their pleasant aroma. They are also important components in perfumes and cosmetics .
Chelating Agents in Coordination Chemistry
These compounds serve as excellent chelating agents due to their ability to form stable complexes with metals. This property is exploited in coordination chemistry for synthesizing various metal complexes .
Synthesis of Medicinally Important Heterocycles
Methyl 5-amino-2-hydroxybenzoate: is used to synthesize medicinally important heterocycles, which are core structures in many pharmaceutical drugs .
Industrial Applications
The compound has industrial applications such as bird and goose repellent for crop protection, oxidation inhibitor, sunscreen agent, and as an intermediate for the synthesis of a wide range of chemicals, dyes, and pharmaceuticals .
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that similar compounds interact with various enzymes and receptors in the body .
Mode of Action
It’s known that similar compounds can undergo various chemical reactions such as free radical bromination, nucleophilic substitution, and oxidation . These reactions can lead to changes in the structure of the compound, which can subsequently influence its interaction with its targets .
Biochemical Pathways
For example, the quinoid nucleus of the benzoquinone, ubiquinone (coenzyme Q; Q), is derived from the shikimate pathway in bacteria and eukaryotic microorganisms .
Pharmacokinetics
The compound’s molecular weight, density, and boiling point, which can influence its pharmacokinetic properties, have been reported .
Result of Action
Similar compounds are known to have various effects at the molecular and cellular level, depending on their specific targets and mode of action .
Action Environment
The action, efficacy, and stability of Methyl 5-amino-2-hydroxybenzoate can be influenced by various environmental factors. These can include the pH of the environment, the presence of other compounds, and temperature . .
properties
IUPAC Name |
methyl 5-amino-2-hydroxybenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)6-4-5(9)2-3-7(6)10/h2-4,10H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXUHMQZOATZRIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10195416 | |
Record name | Methyl 5-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-amino-2-hydroxybenzoate | |
CAS RN |
42753-75-3 | |
Record name | Methyl 5-amino-2-hydroxybenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42753-75-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 5-aminosalicylate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042753753 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Methyl 5-aminosalicylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10195416 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-Aminosalicylic acid methyl ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 5-amino-2-hydroxybenzoate in the synthesis of the azocompounds described in the paper?
A1: Methyl 5-amino-2-hydroxybenzoate serves as a key starting material in the synthesis of a series of azocompounds containing a methyl salicylate moiety. The researchers first convert Methyl 5-amino-2-hydroxybenzoate into its corresponding diazonium salt derivative (2) through nitrosation using NaNO2 in the presence of HCl []. This diazonium salt then reacts with various substituted imino or amino derivatives to yield the final substituted amino-pent-2-en-3-yl-diazenylbenzoate derivatives (4a-k) []. These synthesized azocompounds are then evaluated for their anticancer properties.
Q2: What spectroscopic data was used to characterize the synthesized compounds, including those derived from Methyl 5-amino-2-hydroxybenzoate?
A2: While the paper doesn't explicitly state the specific spectroscopic techniques used, it mentions that the structures of all synthesized compounds, including those derived from Methyl 5-amino-2-hydroxybenzoate, were elucidated by "elemental analysis and spectroscopic evidence" []. This typically suggests the use of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for structural confirmation. Additionally, elemental analysis data would confirm the elemental composition of the synthesized compounds.
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